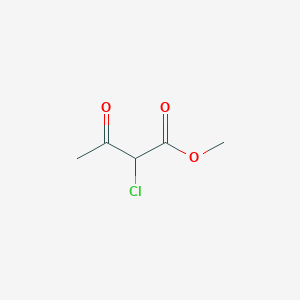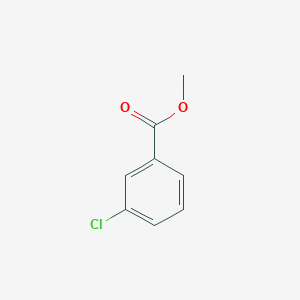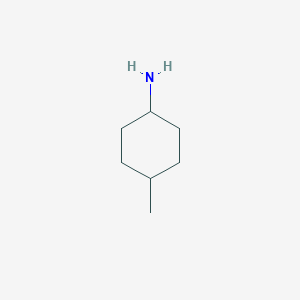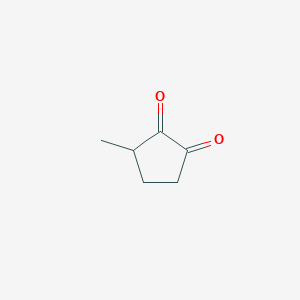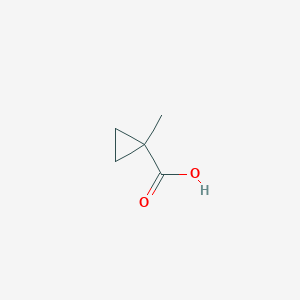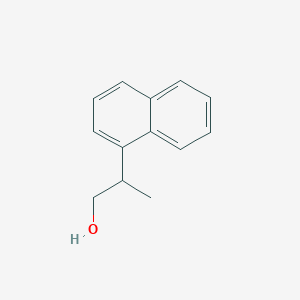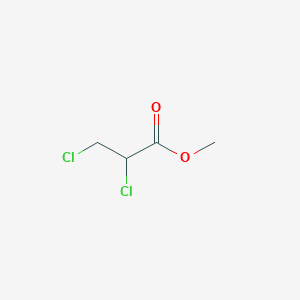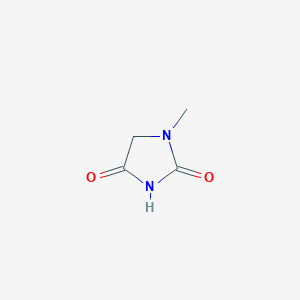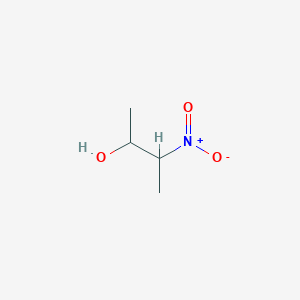
3-硝基-2-丁醇
描述
3-Nitro-2-butanol is an organic compound with the molecular formula C4H9NO3. It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on its carbon chain. This compound is known for its applications in various chemical reactions and its role in scientific research.
科学研究应用
3-Nitro-2-butanol has been extensively studied for its role in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study nitro group chemistry.
Biology: The compound is used to investigate the enzymatic oxidation processes in microorganisms such as Fusarium oxysporum.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
Target of Action
The primary target of 3-Nitro-2-butanol is the nitroalkane oxidase enzyme . This enzyme is responsible for catalyzing the oxidation of nitroalkanes, a class of compounds that includes 3-Nitro-2-butanol .
Mode of Action
3-Nitro-2-butanol interacts with its target, the nitroalkane oxidase enzyme, by undergoing oxidation . This oxidation process is facilitated by the enzyme, which is isolated from extracts of Fusarium oxysporum .
Biochemical Pathways
The oxidation of 3-Nitro-2-butanol by the nitroalkane oxidase enzyme is part of a broader biochemical pathway involving the metabolism of nitroalkanes .
Result of Action
It has been used to study the mechanism of oxidation of methylethylketoxime and acetoxime in the liver microsomes from rats, mice, and humans . This suggests that 3-Nitro-2-butanol may have a role in these oxidation processes.
Action Environment
The action, efficacy, and stability of 3-Nitro-2-butanol can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature. For instance, 3-Nitro-2-butanol has a boiling point of 55 °C at 0.5 mmHg , indicating that its stability and activity could be affected by temperature.
生化分析
Biochemical Properties
3-Nitro-2-butanol undergoes oxidation catalyzed by the enzyme nitroalkane oxidase . This enzyme is isolated from extracts of Fusarium oxysporum, a type of fungus . The interaction between 3-Nitro-2-butanol and nitroalkane oxidase is a key step in the biochemical reactions involving this compound .
Cellular Effects
The specific effects of 3-Nitro-2-butanol on various types of cells and cellular processes are not well-documented in the literature. Nitroalkanes, the class of compounds to which 3-Nitro-2-butanol belongs, have been shown to have various effects on cells. For example, n-butanol, a related compound, has been shown to affect the cell envelope of E. coli
Molecular Mechanism
The molecular mechanism of action of 3-Nitro-2-butanol is primarily through its oxidation by the enzyme nitroalkane oxidase . This reaction likely involves the transfer of electrons from 3-Nitro-2-butanol to the enzyme, resulting in the oxidation of the compound
Dosage Effects in Animal Models
It is known that nitroalkanes can be tumorigenic in animals
Metabolic Pathways
It is known that 3-Nitro-2-butanol undergoes oxidation catalyzed by the enzyme nitroalkane oxidase
准备方法
Synthetic Routes and Reaction Conditions: 3-Nitro-2-butanol can be synthesized through the nitration of 2-butanol. The reaction involves the introduction of a nitro group to the 2-butanol molecule, typically using nitric acid as the nitrating agent. The reaction conditions often include controlled temperature and the presence of a catalyst to facilitate the nitration process.
Industrial Production Methods: In an industrial setting, the production of 3-Nitro-2-butanol may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: 3-Nitro-2-butanol undergoes oxidation reactions, often catalyzed by enzymes such as nitroalkane oxidase. This reaction can convert the nitro alcohol into corresponding aldehydes or ketones.
Reduction: The nitro group in 3-Nitro-2-butanol can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group in 3-Nitro-2-butanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Enzymes like nitroalkane oxidase, or chemical oxidants such as potassium permanganate.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Amino alcohols.
Substitution: Various substituted nitro alcohols.
相似化合物的比较
2-Nitro-1-propanol: Another nitro alcohol with similar reactivity but different structural properties.
3-Nitro-1-butanol: Similar in structure but with the nitro group positioned differently on the carbon chain.
2-Nitro-2-methyl-1-propanol: A branched nitro alcohol with distinct chemical behavior.
Uniqueness of 3-Nitro-2-butanol: 3-Nitro-2-butanol is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it undergoes. Its combination of a secondary hydroxyl group and a nitro group makes it a versatile compound in both synthetic and research applications.
属性
IUPAC Name |
3-nitrobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVOGABFNZDOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978318 | |
| Record name | 3-Nitrobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-16-2 | |
| Record name | 3-Nitro-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the thermal decomposition pathway of 3-nitro-2-butanol?
A1: Theoretical studies using MP2/6-31G* level calculations suggest that 3-nitro-2-butanol undergoes thermal decomposition via a retro-aldol mechanism. [] This involves a six-membered cyclic transition state, leading to the formation of acetaldehyde and nitroethane. [] This process is driven by the polarization of both the Nδ+C and C-C bonds within the molecule. []
Q2: Is there evidence of enzymatic metabolism of 3-nitro-2-butanol in biological systems?
A2: Yes, 3-nitro-2-butanol has been identified as a minor metabolite of methylethyl ketoxime (MEKO) in liver microsomes from mice, rats, and humans. [] This biotransformation reaction appears to be mediated by cytochrome P450 enzymes, as evidenced by increased metabolism with P450 inducers and decreased metabolism in the presence of P450 inhibitors. []
Q3: Are there any known applications of 3-nitro-2-butanol in organic synthesis?
A3: While the provided research articles do not directly discuss synthetic applications of 3-nitro-2-butanol, one study describes its use as an intermediate in the synthesis of N-dichloroacetyl-2,2,4,5-tetramethyl-1,3-oxazolidine. [] This compound exhibits potential as a herbicide safener, highlighting the utility of 3-nitro-2-butanol as a building block for molecules with agricultural applications. []
Q4: How does the structure of 3-nitro-2-butanol influence its reactivity compared to other nitroalkanes?
A4: The presence of both a nitro group and a hydroxyl group on adjacent carbon atoms in 3-nitro-2-butanol significantly influences its reactivity. This is evident in its thermal decomposition pathway, which proceeds through a six-membered cyclic transition state. [] Furthermore, studies on 2-nitropropane dioxygenase, an enzyme that catalyzes the oxidative denitrification of nitroalkanes, show a preference for anionic substrates. [] While 3-nitro-2-butanol itself is not a direct substrate for this enzyme, the presence of the hydroxyl group could potentially influence its ionization state and interaction with biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





